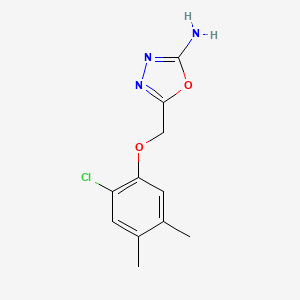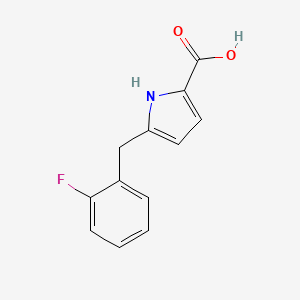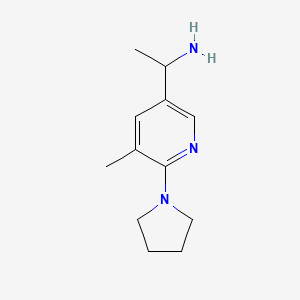
5-(4-Chloro-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom, a methoxy group attached to a thiophene ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Methoxylation: The thiophene ring is methoxylated using methanol and a suitable catalyst.
Coupling Reaction: The chlorinated pyrazole and methoxylated thiophene are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or primary amines under basic conditions.
Major Products
Oxidation: Products include 5-(4-Chloro-1H-pyrazol-1-yl)-3-formylthiophene-2-carboxylic acid and 5-(4-Chloro-1H-pyrazol-1-yl)-3-carboxythiophene-2-carboxylic acid.
Reduction: Products include 5-(4-Chloro-1H-pyrazol-1-yl)-3-methoxythiophene-2-methanol and 5-(4-Chloro-1H-pyrazol-1-yl)-3-methoxythiophene-2-aldehyde.
Substitution: Products include various substituted derivatives, such as 5-(4-Amino-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Chloro-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may inhibit certain enzymatic activities or modulate receptor functions, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromo-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid
- 5-(4-Methyl-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid
- 5-(4-Fluoro-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(4-Chloro-1H-pyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid stands out due to the presence of the chlorine atom on the pyrazole ring. This substitution can significantly influence the compound’s reactivity, biological activity, and overall properties. The chlorine atom may enhance the compound’s ability to interact with biological targets or improve its stability under certain conditions.
Properties
Molecular Formula |
C9H7ClN2O3S |
|---|---|
Molecular Weight |
258.68 g/mol |
IUPAC Name |
5-(4-chloropyrazol-1-yl)-3-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O3S/c1-15-6-2-7(16-8(6)9(13)14)12-4-5(10)3-11-12/h2-4H,1H3,(H,13,14) |
InChI Key |
CDXNEGCZCVDOOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC(=C1)N2C=C(C=N2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11793964.png)


![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11793983.png)







![4-Phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11794031.png)
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B11794034.png)

